REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([S:8][CH3:9])[C:5]([C:10]#[N:11])=[C:4]([S:12][CH3:13])[N:3]=1.ClC1C=CC=C(C(OO)=[O:22])C=1>ClCCl>[NH2:1][C:2]1[N:3]=[C:4]([S:12]([CH3:13])=[O:22])[C:5]([C:10]#[N:11])=[C:6]([S:8][CH3:9])[N:7]=1
|
Name
|
|
Quantity
|
212 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C(C(=N1)SC)C#N)SC
|
Name
|
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
gave to white solid
|
Type
|
CUSTOM
|
Details
|
No further purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=C(C(=N1)S(=O)C)C#N)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |